molecular formula C8H9F2N B2795629 2-Ethyl-4,5-difluoroaniline CAS No. 1849300-55-5

2-Ethyl-4,5-difluoroaniline

Cat. No.: B2795629
CAS No.: 1849300-55-5
M. Wt: 157.164
InChI Key: ZLYDYJAXQOFLHN-UHFFFAOYSA-N
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Description

Contextualization of Fluoroanilines in Contemporary Organic Chemistry

Fluoroanilines, which are aniline (B41778) derivatives containing one or more fluorine atoms on the aromatic ring, are pivotal intermediates in modern organic synthesis. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. This has made organofluorine compounds, including fluoroanilines, highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials.

The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and it can increase the binding affinity of a molecule to its biological target by participating in favorable intermolecular interactions. acs.org Consequently, the synthesis of specifically substituted fluoroanilines is a key area of research. Various synthetic strategies have been developed to introduce fluorine atoms into the aniline scaffold, including direct fluorination and the use of fluorinated starting materials. googleapis.comepo.org The study of fluoroanilines also extends to their environmental fate and biodegradability, which is a growing area of concern for fluorinated aromatic compounds. nih.gov

Significance of Substituted Aryl Amines in Chemical Synthesis

Substituted aryl amines, the chemical class to which 2-Ethyl-4,5-difluoroaniline belongs, are fundamental building blocks in chemical synthesis. They serve as precursors for a vast array of more complex molecules. Their utility stems from the reactivity of the amino group, which can undergo a variety of chemical transformations, and the potential for substitution on the aromatic ring to modulate the properties of the final product.

These compounds are core structural motifs in numerous biologically active molecules. They are integral to the synthesis of many pharmaceuticals, herbicides, and pigments. The specific substitution pattern on the aniline ring is crucial in determining the compound's reactivity and its suitability for a particular synthetic application. For instance, the electronic and steric properties of the substituents influence the course of subsequent reactions, such as diazotization, acylation, and carbon-nitrogen bond-forming cross-coupling reactions.

Overview of Research Domains Pertaining to this compound

While dedicated academic research focusing exclusively on this compound is not extensively documented in publicly available literature, its research applications can be inferred from studies on its isomers and other closely related difluoroaniline derivatives. These compounds are primarily utilized as specialized intermediates in the synthesis of complex organic molecules.

The research domains for analogous compounds are broad and include:

Medicinal Chemistry: Difluoroaniline derivatives are key components in the synthesis of various therapeutic agents. For example, they have been incorporated into molecules with antibacterial and anti-HIV properties. arkat-usa.org The specific substitution pattern of this compound makes it a candidate for the synthesis of novel bioactive compounds where fine-tuning of electronic and lipophilic properties is required.

Agrochemicals: Fluorinated anilines are important intermediates in the development of modern pesticides and herbicides. googleapis.comsmolecule.com The synthesis of teflubenzuron, a benzoylurea (B1208200) insecticide, for instance, involves a difluoroaniline intermediate. patsnap.com The structural features of this compound suggest its potential use in creating new agrochemical products.

Materials Science: Fluorinated aromatic compounds are sometimes used in the synthesis of polymers and other materials that require enhanced thermal and chemical stability. smolecule.com

Physicochemical and Spectroscopic Studies: Related difluoroanilines have been the subject of detailed spectroscopic and quantum chemical studies to understand their molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such fundamental research provides a deeper understanding of the characteristics of di-substituted aniline derivatives.

Given its structure, this compound is likely synthesized as a custom chemical intermediate for use in discovery research and development within the pharmaceutical and agrochemical industries.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1849300-55-5 sigmaaldrich.com
Molecular Formula C₈H₉F₂N sigmaaldrich.com
Molecular Weight 157.16 g/mol sigmaaldrich.com
Physical Form Colorless to yellow to yellow-brown to brown liquid sigmaaldrich.com
Purity 97% sigmaaldrich.com
Storage Temperature Room Temperature sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
InChI Key ZLYDYJAXQOFLHN-UHFFFAOYSA-N sigmaaldrich.com

Comparison of this compound Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight
This compound 1849300-55-5C₈H₉F₂N157.16
4-Ethyl-2,5-difluoroaniline 2025296-42-6C₈H₉F₂N157.16
4-Ethyl-2,6-difluoroaniline 1452007-17-8C₈H₉F₂N157.16
2-Ethyl-4,6-difluoroaniline Not readily availableC₈H₉F₂N157.16

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,5-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h3-4H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYDYJAXQOFLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of 2 Ethyl 4,5 Difluoroaniline

Electrophilic Aromatic Substitution Reactions on the Fluoroaryl Ring

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for modifying aromatic rings. The feasibility and regioselectivity of such reactions on 2-Ethyl-4,5-difluoroaniline are determined by the cumulative electronic and steric effects of the substituents already present on the benzene (B151609) ring.

The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the cationic intermediate (the arenium ion). Similarly, the ethyl group (-CH₂CH₃) is a weak activating group and an ortho, para-director through an inductive effect. Conversely, the fluorine atoms are deactivating groups due to their strong electron-withdrawing inductive effect; however, they also act as ortho, para-directors because of lone pair donation via resonance.

The directing effects of these groups are summarized in the table below.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-NH₂C1+R >> -IStrongly Activatingortho, para
-CH₂CH₃C2+IWeakly Activatingortho, para
-FC4-I > +RDeactivatingortho, para
-FC5-I > +RDeactivatingortho, para

Given the positions of the existing groups on this compound, the potential sites for electrophilic attack are C3 and C6. The final substitution pattern is a result of the competing influences:

Attack at C6: This position is ortho to the strongly activating amino group and para to the fluorine at C4. This makes it the most electronically favorable position for electrophilic attack.

Attack at C3: This position is ortho to both the ethyl group and the fluorine at C4. However, it is sterically hindered by the adjacent ethyl group and is electronically less favored than the C6 position.

Therefore, electrophilic aromatic substitution reactions on this compound are predicted to occur predominantly at the C6 position.

It is important to note that arylamines are highly susceptible to overreaction and oxidation under typical EAS conditions (e.g., nitration or halogenation). libretexts.orglibretexts.orgbyjus.com To achieve monosubstitution and prevent undesirable side reactions, the reactivity of the amine group is often moderated by converting it to an amide, such as an acetanilide, via acylation. libretexts.orglibretexts.org The amide can be readily hydrolyzed back to the amine after the EAS reaction is complete. libretexts.org

Nucleophilic Aromatic Substitution Reactions on the Fluoroaryl Ring

Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. This reaction pathway is generally facilitated by the presence of strong electron-withdrawing groups (such as -NO₂ or -CF₃) positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org

In the case of this compound, the ring is substituted with two electron-donating groups (amine and ethyl), which increase the electron density of the ring and thus disfavor SNAr reactions under standard conditions. However, fluorine atoms can serve as effective leaving groups in SNAr reactions, often showing higher reactivity than other halogens. youtube.comlibretexts.org This is because the rate-determining step is the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com

For a nucleophile to displace one of the fluorine atoms on this compound, forcing conditions would likely be required. Alternatively, the electronic nature of the ring would need to be altered. One strategy is to convert the amine group into a powerful electron-withdrawing group, such as a diazonium salt (-N₂⁺), which would strongly activate the ring towards nucleophilic attack.

Reactions Involving the Amine Functional Group

The primary amine is the most reactive functional group in this compound and serves as a versatile handle for a wide array of chemical transformations.

The primary amine of this compound readily undergoes nucleophilic attack on the carbonyl carbon of acylating agents to form amides. This reaction, known as acylation or amidation, is robust and widely used. scribd.comresearchgate.net It is often employed to protect the amine group or to moderate its activating effect during other reactions like electrophilic aromatic substitution. libretexts.orglibretexts.org Common acylating agents include acyl chlorides and acid anhydrides. The general reaction involves treating the aniline (B41778) with the acylating agent, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. pearson.com

Acylating AgentProduct TypeTypical Byproduct
Acyl Chloride (R-COCl)AmideHCl
Acid Anhydride (B1165640) ((R-CO)₂O)AmideR-COOH
Carboxylic Acid (R-COOH)Amide (requires coupling agent)H₂O

For example, reacting this compound with acetic anhydride yields N-(2-ethyl-4,5-difluorophenyl)acetamide.

One of the most powerful transformations of primary aromatic amines is their conversion to diazonium salts through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt. youtube.com

The resulting 2-ethyl-4,5-difluorobenzenediazonium salt is a highly valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are broadly known as Sandmeyer and related reactions. nih.govbyjus.comwikipedia.org This allows for the introduction of functional groups that are often difficult to install directly onto an aromatic ring.

Key transformations of the diazonium salt derived from this compound are summarized below.

Reaction NameReagent(s)Replaces -N₂⁺ with
Sandmeyer ReactionCuCl / HCl-Cl
Sandmeyer ReactionCuBr / HBr-Br
Sandmeyer ReactionCuCN / KCN-CN
Schiemann ReactionHBF₄, then heat-F
IodinationKI-I
HydroxylationH₂O, heat-OH
DeaminationH₃PO₂-H

The Balz-Schiemann reaction is particularly noteworthy as a method for synthesizing aryl fluorides from anilines. wikipedia.orgscientificupdate.comtaylorfrancis.com

Primary amines, including this compound, undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. jetir.orguobasrah.edu.iq The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, resulting in the formation of a carbon-nitrogen double bond (C=N). researchgate.net The process is typically catalyzed by an acid and is reversible. scirp.org

The formation of a Schiff base from this compound and a generic aldehyde (RCHO) or ketone (RCOR') provides a route to more complex molecular structures with applications in coordination chemistry and materials science.

Derivatization Strategies for Complex Molecular Architectures

The functional groups of this compound provide multiple avenues for its elaboration into more complex molecules, making it a useful building block in synthetic chemistry. lkouniv.ac.in The primary strategies for derivatization leverage the reactivity discussed in the previous sections:

Functionalization via the Amine Group: The amine can be directly transformed through acylation to form amides or condensed with carbonyls to produce Schiff bases. These reactions attach new molecular fragments directly to the nitrogen atom.

Ring Substitution via Diazonium Intermediates: The most versatile strategy involves converting the amine to a diazonium salt. This unlocks a vast chemical space, allowing the -NH₂ group to be replaced with halogens (-F, -Cl, -Br, -I), a cyano group (-CN), a hydroxyl group (-OH), or even hydrogen (-H) through Sandmeyer, Schiemann, and other related reactions. nih.govwikipedia.org This approach fundamentally alters the substitution pattern and electronic properties of the aromatic ring.

Electrophilic Substitution on the Ring: New substituents can be introduced onto the aromatic ring via electrophilic aromatic substitution, which is predicted to occur at the C6 position. The reactivity can be controlled by first protecting/deactivating the amine as an amide, performing the ring substitution, and then deprotecting the amine or converting it into a diazonium salt for further functionalization.

By combining these strategies in a logical sequence, chemists can utilize this compound as a starting point for the synthesis of highly functionalized and complex molecular architectures. For instance, a synthetic route could involve an initial electrophilic bromination at C6, followed by conversion of the C1 amino group to a cyano group via diazotization and a Sandmeyer reaction, yielding a complex polysubstituted benzonitrile.

Synthesis of Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of a variety of heterocyclic compounds, owing to the reactivity of its primary amino group and the ortho- and para-directing effects of the substituents on the aniline ring.

Quinolones: The synthesis of quinolone derivatives from aniline precursors is a well-established strategy in medicinal chemistry. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. colab.wswikipedia.org For this compound, this would proceed via an initial nucleophilic substitution at the ethoxy group of a malonic ester derivative, followed by a 6-electron cyclization to form the corresponding 4-hydroxyquinoline. The reaction is typically heated to high temperatures to facilitate the cyclization step. colab.wsablelab.eu

Another classical method is the Conrad-Limpach-Knorr synthesis, where anilines are reacted with β-ketoesters. google.comnih.gov The regioselectivity of this reaction is often temperature-dependent, with lower temperatures favoring the formation of the kinetic product and higher temperatures leading to the thermodynamic product. koreascience.kr The electronic nature of the substituents on the aniline ring can influence the reaction conditions and yields.

Table 1: Representative Conditions for Quinolone Synthesis from Anilines
Reaction NameAniline DerivativeReagentsConditionsProduct Type
Gould-JacobsAnilineDiethyl ethoxymethylenemalonateHeat4-Hydroxyquinoline
Conrad-Limpach-KnorrAnilineβ-ketoesterRoom Temperature (kinetic) or 140°C (thermodynamic)4-Hydroxyquinoline or 2-Quinolone

Benzimidazoles: Benzimidazoles are readily synthesized by the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. While this compound is not an o-phenylenediamine itself, it can be a precursor to such a molecule through further functionalization, or it can be incorporated into more complex benzimidazole-containing structures. A common synthetic route involves the Phillips condensation, which is the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.

Indoles: The Fischer indole (B1671886) synthesis is a prominent method for constructing the indole core, which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. While this compound is not a hydrazine (B178648), it can be converted to the corresponding hydrazine derivative, which can then undergo the Fischer cyclization. A patent describes a process for synthesizing indole from ortho-ethyl aniline through catalytic cyclization at high temperatures. wikipedia.org

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of the thiazole ring, involving the reaction of an α-haloketone with a thioamide. While this compound does not directly participate as a primary component in this cyclization, it can be functionalized to introduce a thioamide group or be used as a building block in the synthesis of more complex molecules containing a thiazole ring. Patents have described the synthesis of thiazole derivatives where a primary or secondary amine is reacted with other reagents to form the thioamide in situ, which then undergoes cyclization. researchgate.net

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The aromatic ring of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between an aryl halide and an organoboron compound. researchgate.netnih.gov To utilize this compound in a Suzuki reaction, it would first need to be converted to an aryl halide or triflate. The Heck reaction is another palladium-catalyzed method that couples an aryl halide with an alkene to form a substituted alkene. ablelab.euacs.orgnih.gov Similar to the Suzuki coupling, the aniline would need to be functionalized with a halide or triflate leaving group.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions Applicable to Aniline Derivatives
ReactionCoupling PartnersCatalyst SystemBond Formed
Suzuki-Miyaura CouplingAryl Halide/Triflate + Organoboron CompoundPd Catalyst + BaseC(aryl)-C
Heck ReactionAryl Halide/Triflate + AlkenePd Catalyst + BaseC(aryl)-C(alkenyl)
Buchwald-Hartwig AminationAryl Halide/Triflate + AminePd Catalyst + Ligand + BaseC(aryl)-N

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. googleapis.comrsc.orgmdpi.comgoogleapis.comunt.edu This reaction is particularly useful for synthesizing diarylamines or alkylarylamines. This compound itself can act as the amine coupling partner. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the coupled product. googleapis.commdpi.com

Difluoroalkylation of Aniline Derivatives

The introduction of fluorinated alkyl groups into organic molecules is of significant interest in medicinal chemistry. The difluoroalkylation of anilines can be achieved through photoinduced methods. One such method involves the use of an organic photocatalyst, such as Eosin Y, under visible light irradiation. This process typically works well with electron-rich anilines. mdpi.com Another approach is the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent, such as ethyl difluoroiodoacetate. mdpi.com

Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms and kinetics of transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Reaction Mechanism Elucidation

Heterocyclic Compound Synthesis: The mechanism of the Gould-Jacobs reaction begins with a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the malonic ester derivative, followed by the elimination of ethanol (B145695) to form a condensation product. A subsequent 6-electron electrocyclization under thermal conditions leads to the formation of the quinoline (B57606) ring. colab.wswikipedia.org The Conrad-Limpach-Knorr synthesis also initiates with a nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base intermediate which then undergoes a temperature-dependent cyclization. koreascience.kr

Cross-Coupling Reactions: The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve:

Oxidative addition of the aryl halide to the Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination from the amido complex to form the C-N bond and regenerate the Pd(0) catalyst. googleapis.commdpi.com

Kinetic Studies of Relevant Reactions and Thermal Behavior

Specific kinetic studies on reactions involving this compound are not extensively reported in the literature. However, general kinetic principles for the reactions described can be considered. For instance, in the Gould-Jacobs reaction, the initial condensation is typically fast, while the thermal cyclization is the rate-determining step, requiring high temperatures. ablelab.eu Kinetic studies of Michael-type additions of substituted anilines to activated alkynes have shown that the reaction proceeds via a stepwise mechanism, with the initial nucleophilic attack being the rate-determining step. researchgate.net

The thermal behavior of fluorinated aromatic compounds is of interest due to their stability. The presence of fluorine atoms can significantly increase the thermal stability of a molecule. However, under high temperatures, decomposition can occur. Studies on the thermal decomposition of halogenated organic compounds provide insights into the potential breakdown pathways, which are important for safety and environmental considerations.

Advanced Spectroscopic Characterization of 2 Ethyl 4,5 Difluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For a substituted aromatic compound like 2-Ethyl-4,5-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for a comprehensive structural assignment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, and the protons of the ethyl group (-CH₂CH₃).

Aromatic Region: The difluorinated benzene (B151609) ring contains two aromatic protons. The proton at the C3 position (adjacent to the ethyl group) and the proton at the C6 position (adjacent to the amino group) will appear as distinct signals. Due to coupling with each other and with the neighboring fluorine atoms, these signals are expected to be complex multiplets. Based on data from isomers like 2,4-difluoroaniline (B146603), where aromatic protons appear in the range of 6.6-6.8 ppm, similar chemical shifts are predicted for this compound. The electron-donating amino group and the weakly activating ethyl group will influence the precise chemical shifts of these protons.

Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a single, often broad, singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature. A typical range for aniline (B41778) derivatives is between 3.5 and 4.5 ppm.

Ethyl Group Protons: The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the aromatic ring and will therefore be deshielded, appearing further downfield (predicted around 2.5-2.7 ppm). The methyl protons will appear further upfield (predicted around 1.2-1.4 ppm). The characteristic quartet-triplet pattern is a result of scalar coupling between the two sets of protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Experimental Data for Related Isomers.
Proton GroupPredicted δ (ppm) for this compoundMultiplicityExperimental δ (ppm) for 2,4-Difluoroaniline chemicalbook.comExperimental δ (ppm) for 3,5-Difluoroaniline chemicalbook.com
-CH₃~1.2-1.4TripletN/AN/A
-CH₂-~2.5-2.7QuartetN/AN/A
-NH₂~3.5-4.5Broad Singlet~3.59Data not available
Aromatic H~6.5-6.9Multiplet~6.67-6.78Data not available

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will have chemical shifts in the aromatic region (typically 100-160 ppm). The carbons directly bonded to the fluorine atoms (C4 and C5) will exhibit large C-F coupling constants, appearing as doublets. Their chemical shifts will be significantly influenced by the high electronegativity of fluorine. The carbon attached to the amino group (C1) and the carbon attached to the ethyl group (C2) will also have distinct chemical shifts. The remaining two aromatic carbons (C3 and C6) will also show C-F coupling, though with smaller coupling constants. Data from isomers like 2,4-difluoroaniline and 3,5-difluoroaniline show a range of chemical shifts for fluorinated aromatic carbons, which helps in predicting the values for the target molecule. chemicalbook.comchemicalbook.com

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂), being attached to the aromatic ring, will be more deshielded (predicted ~20-25 ppm) than the terminal methyl carbon (-CH₃) (predicted ~13-16 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Experimental Data for Related Isomers.
Carbon GroupPredicted δ (ppm) for this compoundExperimental δ (ppm) for 2,4-Difluoroaniline chemicalbook.comExperimental δ (ppm) for 3,5-Difluoroaniline chemicalbook.com
-CH₃~13-16N/AN/A
-CH₂-~20-25N/AN/A
Aromatic C-H~100-120~103-112~95-98
Aromatic C-NH₂~135-145~141~149
Aromatic C-F~145-160 (with C-F coupling)~150-160~163-165
Aromatic C-Ethyl~120-130N/AN/A

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. The spectrum of this compound will show two distinct signals for the two non-equivalent fluorine atoms at the C4 and C5 positions. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. The ortho-disposed fluorine atoms will couple to each other, resulting in each signal appearing as a doublet. Further coupling to adjacent aromatic protons will lead to more complex splitting patterns (doublet of multiplets). Based on data for 3,4-difluoroaniline, where fluorine signals appear around -142 ppm and -155 ppm, similar shifts can be anticipated for this compound. researchgate.net

Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ) for this compound and Experimental Data for a Related Isomer.
Fluorine PositionPredicted δ (ppm) for this compoundMultiplicityExperimental δ (ppm) for 3,4-Difluoroaniline researchgate.net
F at C4~ -140 to -145Doublet of Multiplets-142.5
F at C5~ -153 to -158Doublet of Multiplets-155.6

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Cross-peaks would also be expected between the two aromatic protons, confirming their spatial proximity on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC would be crucial for assigning the quaternary carbons and confirming the substitution pattern. For instance, correlations would be expected from the methylene protons of the ethyl group to the aromatic carbons C1, C2, and C3. Similarly, correlations from the amine protons could help identify the C1 carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its functional groups.

N-H Stretching: The primary amine group will show two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹ (in the 2850-2970 cm⁻¹ range).

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-F Stretching: The C-F stretching vibrations are typically very strong and occur in the 1100-1300 cm⁻¹ region. The presence of two C-F bonds would likely result in strong, complex absorptions in this area.

C-H Bending: Out-of-plane (oop) bending vibrations for the aromatic C-H bonds would be seen in the fingerprint region, below 900 cm⁻¹, and their positions can sometimes help confirm the substitution pattern of the aromatic ring.

Table 4: Predicted FT-IR Vibrational Frequencies (ν) for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2970Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-F Stretch1100 - 1300Strong
Aromatic C-H Out-of-Plane Bend< 900Medium-Strong

Raman Spectroscopy (FT-Raman, Dispersive Raman)

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, offering a fingerprint for a particular compound. Both Fourier-Transform (FT)-Raman and Dispersive Raman spectroscopy are utilized to analyze the vibrational modes of molecules. While FT-Raman spectroscopy often uses a near-infrared (NIR) laser to reduce fluorescence, dispersive Raman systems typically employ visible lasers and diffraction gratings to separate the scattered light.

For this compound, the Raman spectrum would be characterized by vibrational modes associated with the aniline ring, the ethyl group, and the carbon-fluorine bonds. The C-C stretching vibrations within the aromatic ring are expected to produce strong, sharp peaks in the 1595-1610 cm⁻¹ region. researchgate.net Another notable band would be the C-N stretching vibration, characteristic of aromatic amines, which is anticipated to appear around 1288 cm⁻¹. researchgate.net

Table 1: Illustrative FT-Raman and Dispersive Raman Data for Aromatic Amines

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-C Stretch1595-1610FT-Raman, Dispersive Raman
Aromatic C-N Stretch~1288FT-Raman, Dispersive Raman
NH₂ Wagging~606FT-Raman, Dispersive Raman
C-H Stretch (Aromatic)3000-3100FT-Raman, Dispersive Raman
C-H Stretch (Aliphatic)2850-3000FT-Raman, Dispersive Raman

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation into smaller charged particles. The pattern of these fragments provides a unique fingerprint that aids in structural elucidation. chemguide.co.uk

For this compound (C₈H₉F₂N), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation of substituted anilines is often complex. nih.gov In ethylanilines, fragmentation can be initiated by the loss of the ethyl group or parts of it. A common fragmentation pathway for molecules with an ethyl group is the loss of a methyl radical (CH₃•, mass 15) to form a stable ion, or the loss of an ethylene molecule (C₂H₄, mass 28). For ethylamine, a related compound, a prominent fragment at m/z 30, corresponding to [CH₄N]⁺, is observed. docbrown.info

The presence of fluorine atoms on the aromatic ring will also influence the fragmentation pattern. Halogenated aromatic compounds can undergo characteristic fragmentation pathways, including the loss of the halogen atom or a hydrogen halide molecule. The fragmentation of N,N-diethylaniline derivatives has been shown to involve a complex interplay between the aromatic ring substituents and the ethyl groups on the amine function. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile small organic molecules. researchgate.netuab.edu It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the analyte. mdpi.com

In the case of this compound, ESI-MS in positive ion mode would be expected to produce a prominent peak at an m/z corresponding to the protonated molecule, [C₈H₉F₂N + H]⁺. The basic nitrogen atom of the aniline moiety is readily protonated under ESI conditions. This technique is well-suited for small molecules and can provide accurate mass data, which in turn can be used to determine the elemental composition of the compound. nih.gov While ESI is known for producing minimal fragmentation, some fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments to gain structural information. wikipedia.org The choice of solvent and additives in the mobile phase can significantly influence the ionization efficiency in ESI-MS. uab.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and quantification of volatile and semi-volatile organic compounds. epa.gov The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase, and the mass spectrometer then provides detailed structural information for each separated component. researchgate.net

For the analysis of this compound, the compound would first be separated on a GC column. The retention time would be a characteristic property of the molecule under the specific chromatographic conditions. Following elution from the column, the molecule would enter the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a hard ionization technique that leads to extensive fragmentation, providing a detailed mass spectrum that is highly useful for structural elucidation and library matching. mdpi.com The fragmentation pattern would likely involve the loss of the ethyl group and potentially fluorine atoms, similar to what is observed in general mass spectrometry. GC-MS methods have been developed for the analysis of various aniline derivatives in different matrices. d-nb.infonih.gov In some cases, derivatization may be employed to improve the chromatographic properties of anilines. oup.com

Table 2: Illustrative Mass Spectrometry Data for Substituted Anilines

TechniqueIon TypeExpected m/zFragmentation Pathway
MS (EI)Molecular Ion [M]⁺157Ionization of the molecule
MS (EI)Fragment Ion [M-15]⁺142Loss of a methyl radical (•CH₃)
MS (EI)Fragment Ion [M-28]⁺129Loss of ethylene (C₂H₄)
ESI-MSProtonated Molecule [M+H]⁺158Protonation of the amine group
GC-MSMolecular Ion [M]⁺157Electron ionization

X-ray Diffraction Techniques

X-ray diffraction is a powerful analytical method for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

For this compound, a successful SCXRD analysis would require the growth of a suitable single crystal. The resulting crystal structure would reveal the precise geometry of the molecule, including the planarity of the aniline ring and the conformation of the ethyl group. It would also provide detailed information on the effects of the fluorine and ethyl substituents on the bond lengths and angles of the aromatic ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the NH₂ group, which play a crucial role in the solid-state structure of anilines. researchgate.netresearchgate.net The structures of numerous aniline derivatives have been determined by SCXRD, providing a wealth of data for comparison. researchgate.netresearchgate.netiucr.orgbeilstein-journals.org

Table 3: Illustrative Crystallographic Data for an Aniline Derivative

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.9
β (°)105.4
Volume (ų)780.1
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is useful for the qualitative and quantitative analysis of compounds containing chromophores, which are parts of a molecule that absorb light. slideshare.net

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline. The aniline molecule itself exhibits two main absorption bands: a strong primary band (E2 band) around 230 nm and a weaker secondary band (B band) around 280 nm. spcmc.ac.in These bands arise from π→π* electronic transitions within the benzene ring. youtube.com The presence of substituents on the aromatic ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. semanticscholar.org

Table 4: Illustrative UV-Vis Absorption Data for Substituted Anilines in a Non-polar Solvent

TransitionExpected λmax (nm)Type of Transition
E2 Band~240π→π
B Band~290π→π

Computational and Theoretical Chemistry Studies of 2 Ethyl 4,5 Difluoroaniline

Quantum Chemical Calculations

Density Functional Theory (DFT) Methods and Basis Sets (e.g., B3LYP, 6-311G(d,p))

No published studies were found that applied DFT methods to analyze 2-Ethyl-4,5-difluoroaniline.

Hartree-Fock (HF) Methods

No published research detailing Hartree-Fock calculations for this specific compound could be located.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the searched literature.

Molecular Electrostatic Potential (MEP) Mapping

There are no available studies that present or discuss the Molecular Electrostatic Potential (MEP) map for this compound.

Natural Bond Orbital (NBO) Analysis

No research papers detailing Natural Bond Orbital (NBO) analysis to study charge delocalization or hyperconjugative interactions for this compound were found.

While computational studies exist for other isomers of difluoroaniline and various substituted anilines, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct molecules. Providing such information would be scientifically inaccurate and would not adhere to the provided instructions.

Atomic Charges and Charge Distribution Analysis (e.g., AIM, NBO)

The distribution of electron density within a molecule is fundamental to its chemical properties and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis provide a detailed picture of atomic charges and charge delocalization. researchgate.net In NBO analysis, the electron density is partitioned into localized contributions associated with individual atoms, lone pairs, and bonds, offering a representation that aligns well with classical Lewis structures. wisc.eduusc.eduq-chem.com

For an aromatic amine like this compound, the electronegativity of the nitrogen and fluorine atoms significantly influences charge distribution. The nitrogen atom of the amino group is expected to have a negative charge due to its lone pair of electrons, while the attached hydrogen atoms will be positively charged. Similarly, the highly electronegative fluorine atoms will draw electron density from the benzene (B151609) ring, resulting in negative partial charges on the fluorine atoms and positive charges on the carbon atoms to which they are attached (C4 and C5). The ethyl group, being an electron-donating group, will influence the charge distribution on the C2 position of the ring.

Table 1: Illustrative Natural Atomic Charges for a Substituted Difluoroaniline (Note: This data is hypothetical and for illustrative purposes, based on trends observed in similar molecules. Specific values for this compound would require dedicated quantum chemical calculations.)

Atom Natural Charge (e)
N1 -0.850
C2 +0.150
C4 +0.200
C5 +0.210
F (on C4) -0.250

Conformational Analysis and Potential Energy Surface (PES) Scanning

The presence of the flexible ethyl group introduces conformational isomerism in this compound. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. A Potential Energy Surface (PES) scan is a computational technique used to explore these conformational possibilities. researchgate.net

For this compound, a key conformational variable is the dihedral angle defined by the C1-C2-C(ethyl)-C(ethyl) atoms. A PES scan involves systematically rotating this dihedral angle and calculating the energy at each step, while allowing the rest of the molecular geometry to relax. researchgate.net The resulting energy profile reveals the low-energy (stable) conformers and the high-energy (transition state) structures.

The stable conformers are typically those that minimize steric hindrance. For the ethyl group, staggered conformations are generally lower in energy than eclipsed conformations. The interaction between the ethyl group and the adjacent amino group and fluorine atom will determine the precise rotational preference. The PES scan would likely reveal energy minima corresponding to orientations where the methyl group of the ethyl substituent is pointed away from the bulky amino group. researchgate.net The energy barriers between these conformers provide information about the flexibility of the ethyl group at different temperatures.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting and interpreting various types of spectra. By calculating spectroscopic parameters and comparing them with experimental data, the molecular structure and electronic properties can be confirmed.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Density Functional Theory (DFT) calculations can predict these vibrational frequencies with a good degree of accuracy. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H stretching, C=C stretching of the aromatic ring, and C-F stretching.

For this compound, characteristic vibrational frequencies would be expected. For example, N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching modes are found around 3000-3100 cm⁻¹, while the C-H stretching of the ethyl group would be slightly lower, in the 2850-2960 cm⁻¹ range. The C-F stretching vibrations are expected to produce strong absorptions, typically in the 1100-1300 cm⁻¹ region. ijpcbs.com Comparing the calculated spectrum with an experimental one allows for a detailed assignment of each vibrational band to a specific molecular motion.

Table 2: Representative Calculated Vibrational Frequencies for a Difluoroaniline Derivative (Note: This data is based on general frequency regions for functional groups and is for illustrative purposes only.)

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Stretch 3400 - 3500
Aromatic C-H Stretch 3050 - 3150
Aliphatic C-H Stretch 2870 - 2960
C=C Aromatic Ring Stretch 1500 - 1600
C-N Stretch 1250 - 1350

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. rsc.org Quantum chemical methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govnrel.gov The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus.

For this compound, the ¹H NMR spectrum would show distinct signals for the amine protons, the aromatic protons, and the ethyl group's methylene (B1212753) and methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating amino and ethyl groups and the electron-withdrawing fluorine atoms. Similarly, the ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. The carbons attached to the electronegative fluorine atoms (C4 and C5) would be expected to have significantly different chemical shifts compared to the other ring carbons. ualberta.ca Comparing the predicted NMR spectra with experimental data is a powerful method for structural verification. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.org This method predicts the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities in the experimental spectrum. umanitoba.ca

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the benzene ring. researchgate.net The substitution pattern on the ring—the amino group, ethyl group, and two fluorine atoms—will modulate the energies of the molecular orbitals and thus the wavelengths of these transitions. TD-DFT calculations can identify the specific molecular orbitals involved in the most significant electronic transitions, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This provides a detailed understanding of the electronic structure and the nature of the excited states. For a similar molecule, 2,4-difluoroaniline (B146603), the calculated HOMO-LUMO energy gap was found to be 5.2186 eV. researchgate.net

Reactivity Descriptors and Global Reactivity Parameters

DFT-based calculations can also predict the chemical reactivity of a molecule through various descriptors. ijsr.net These parameters are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. irjweb.comajchem-a.com

HOMO and LUMO Energies: The HOMO energy (E_HOMO) is related to the ionization potential and indicates the ability of a molecule to donate electrons. A higher E_HOMO suggests a better electron donor. The LUMO energy (E_LUMO) is related to the electron affinity and indicates the ability to accept electrons. A lower E_LUMO suggests a better electron acceptor. materialsciencejournal.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

Chemical Hardness (η): Hardness is a measure of resistance to charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." ajchem-a.com For 2,4-difluoroaniline, the chemical hardness was calculated to be 2.6093. researchgate.net

Electronegativity (χ): This parameter measures the ability of a molecule to attract electrons and is calculated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). ajchem-a.com The electrophilicity index for 2,4-difluoroaniline has been reported as 2.3371. researchgate.net

These global reactivity parameters provide a quantitative framework for understanding and predicting the chemical behavior of this compound in various reactions.

Table 3: Global Reactivity Descriptors (Illustrative data from 2,4-difluoroaniline)

Parameter Definition Value (eV) Reference
E_HOMO Energy of Highest Occupied Molecular Orbital - researchgate.net
E_LUMO Energy of Lowest Unoccupied Molecular Orbital - researchgate.net
Energy Gap (ΔE) E_LUMO - E_HOMO 5.2186 researchgate.net
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.6093 researchgate.net

Ionization Potential and Electron Affinity

The ionization potential (I) and electron affinity (A) are fundamental electronic properties that describe the energy required to remove an electron from a molecule and the energy released when a molecule gains an electron, respectively. These parameters are crucial for understanding the molecule's reactivity in electron transfer reactions. They can be related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) through Koopmans' theorem, which states that I ≈ -E(HOMO) and A ≈ -E(LUMO).

For a related compound, 2,4-difluoroaniline, the HOMO-LUMO energy gap has been calculated to be 5.2186 eV using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d, 2p) basis set. researchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. While specific values for this compound are not available, it is expected to have a comparable, large energy gap, indicating a stable molecular structure.

Electronegativity, Hardness, and Softness

Electronegativity (χ), chemical hardness (η), and softness (S) are key concepts in conceptual DFT that help in predicting the chemical behavior of molecules. Electronegativity is a measure of a molecule's ability to attract electrons, while chemical hardness is a measure of resistance to change in its electron distribution. Softness is the reciprocal of hardness.

These parameters can be calculated from the ionization potential (I) and electron affinity (A) using the following equations:

Electronegativity (χ): (I + A) / 2

Hardness (η): (I - A) / 2

Softness (S): 1 / (2η)

A study on 2,4-difluoroaniline calculated a chemical hardness of 2.6093 eV, indicating high chemical stability. researchgate.net Given the structural similarities, this compound is also expected to exhibit high chemical hardness.

Table 1: Calculated Conceptual DFT Parameters for a Related Compound (2,4-difluoroaniline)

Parameter Value (eV)
HOMO-LUMO Gap 5.2186 researchgate.net

Note: Data presented is for 2,4-difluoroaniline as a reference due to the absence of specific data for this compound.

Global Electrophilicity Index

The global electrophilicity index (ω) is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. It is a valuable descriptor for predicting the electrophilic nature of a molecule and is defined as:

ω = μ² / (2η)

where μ is the electronic chemical potential (μ ≈ -(I+A)/2 = -χ) and η is the chemical hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile. For 2,4-difluoroaniline, the electrophilicity index was calculated to be 2.3371 eV. researchgate.net This value suggests that the molecule has a moderate electrophilic character. It is anticipated that this compound would possess a similar electrophilicity index.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules, particularly those with donor-acceptor "push-pull" structures, can exhibit significant NLO responses. bohrium.com The NLO properties are characterized by parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Theoretical investigations into the NLO properties of substituted anilines have shown that the nature and position of substituents on the aniline (B41778) ring, as well as the length of the conjugated system, can significantly influence the hyperpolarizability. mq.edu.auresearchgate.net For instance, studies on 2,4-difluoroaniline suggest it is a potential candidate for NLO applications. researchgate.net The presence of the electron-donating amino group and the electron-withdrawing fluorine atoms in this compound could lead to intramolecular charge transfer, a key feature for NLO activity. However, without specific theoretical or experimental studies on this compound, its NLO properties remain to be quantified.

Thermal Behavior and Reaction Kinetics Modeling

The study of the thermal behavior of a compound is essential for understanding its stability and decomposition pathways at elevated temperatures. Reaction kinetics modeling provides insights into the mechanism of chemical reactions, including the determination of thermodynamic activation parameters.

Thermodynamic Parameters of Reactions (e.g., ΔS≠, ΔH≠, ΔG≠)

Kinetic studies of reactions involving substituted anilines often involve the determination of thermodynamic parameters of activation, such as the enthalpy of activation (ΔH≠), the entropy of activation (ΔS≠), and the Gibbs free energy of activation (ΔG≠). These parameters are derived from the temperature dependence of the reaction rate constant and provide valuable information about the transition state of the reaction. For example, kinetic studies on the oxidation of substituted anilines have calculated these parameters to elucidate the reaction mechanism. epa.gov While specific thermodynamic data for reactions involving this compound are not available, it is expected that its reactions would follow similar kinetic principles to other substituted anilines.

Reaction Mechanism Function Determination

Determining the reaction mechanism function involves identifying the series of elementary steps through which a reaction occurs. For reactions of substituted anilines, kinetic studies often propose mechanisms based on the observed rate laws and the effect of substituents on the reaction rate. rsc.orgrsc.orgkoreascience.kr For instance, the fractional order dependence on the amine in some reactions suggests the formation of a complex in a pre-equilibrium step. rsc.org While the specific reaction mechanisms for this compound have not been detailed in the literature, it is plausible that its reactions would proceed through mechanisms comparable to other anilines, influenced by the electronic effects of the ethyl and difluoro substituents. General studies on the thermal decomposition of fluoroanilines and fluoropolymers indicate that under thermal stress, these compounds can break down, potentially forming various fluorinated and non-fluorinated products. researchgate.netturi.orgcswab.org

2 Ethyl 4,5 Difluoroaniline As a Key Synthetic Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Functional Materials

There is a lack of specific studies detailing the use of 2-Ethyl-4,5-difluoroaniline as a direct precursor in the synthesis of functional materials. While the difluoroaniline moiety suggests potential for creating materials with unique electronic properties, no concrete examples or synthetic schemes have been reported.

No specific research articles or patents were identified that describe the synthesis of organic semiconductors derived from this compound. The general role of fluorinated anilines in tuning the electronic properties of organic semiconductors is acknowledged, but specific synthetic pathways and the resulting material characteristics for derivatives of this compound are not documented.

Building Block for Ligand Synthesis

The synthesis of ligands for metal complexes using this compound as a building block is not described in the available literature. Although the amino group provides a clear point for functionalization to create chelating agents, no specific examples of such ligands or their coordination chemistry have been reported.

Intermediate in the Preparation of Diverse Chemical Scaffolds (e.g., for Pharmaceutical and Agrochemical Industries)

While it is plausible that this compound could serve as an intermediate in the synthesis of complex chemical scaffolds for pharmaceutical and agrochemical applications, there are no specific published examples. The unique substitution pattern of the molecule could theoretically lead to novel bioactive compounds, but there is no current research to support this. The role of other difluoroaniline isomers as intermediates is more commonly reported, but this information is not directly applicable to this compound.

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-Ethyl-4,5-difluoroaniline from complex matrices, enabling its accurate quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's volatility, thermal stability, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of aniline (B41778) compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers an alternative and powerful strategy for separating complex mixtures containing fluorinated anilines. jfda-online.com This approach can provide unique selectivity and enhanced retention, which is particularly useful for resolving isomers or closely related impurities. jfda-online.com

Table 1: Illustrative HPLC Parameters for Analysis of Difluoroaniline Analogs

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with additives (e.g., formic acid, ammonium (B1175870) acetate)
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 40 °C
Detector UV-Vis (e.g., at 254 nm)
Injection Volume 5 - 20 µL

Note: These are typical starting conditions and require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While anilines can sometimes exhibit poor peak shape due to their basicity and tendency to interact with active sites in the GC system, proper column selection and derivatization can overcome these challenges. Capillary columns with a non-polar or mid-polar stationary phase, such as those coated with 5% phenyl-polysiloxane, are generally preferred.

The United States Environmental Protection Agency (EPA) Method 8131 outlines gas chromatographic conditions for analyzing aniline and its derivatives, which can serve as a foundational reference for developing a method for this compound. synhet.com However, it is noted that many aniline derivatives can lead to erratic responses, necessitating frequent column maintenance and recalibration. synhet.com

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection of this compound. When coupled with a chromatographic separation technique, it provides definitive identification and quantification, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative analysis in many research fields due to its high sensitivity, specificity, and wide dynamic range. acs.org For the analysis of this compound, an electrospray ionization (ESI) source operating in positive ion mode is typically employed, as the aniline functional group is readily protonated.

In tandem mass spectrometry (MS/MS), the protonated molecule (the precursor ion) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), the method achieves exceptional selectivity and minimizes matrix interference.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 158.1 [M+H]⁺
Product Ion (Q3) To be determined experimentally (e.g., loss of ethyl group)
Collision Energy To be optimized
Dwell Time 50 - 200 ms

Note: The specific mass transitions and collision energies must be determined through infusion and optimization experiments with a pure standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

GC-MS is a robust and reliable technique for the analysis of volatile compounds. To improve the chromatographic behavior and enhance the mass spectral characteristics of this compound, a derivatization step is often necessary. This is particularly important for improving volatility and reducing peak tailing.

Derivatization Strategies for Analytical Enhancement (e.g., Anilide Formation)

Derivatization chemically modifies the analyte to produce a derivative with improved analytical properties. For anilines, this typically involves reacting the amine functional group to make the molecule less polar, more volatile, and more amenable to GC analysis.

Acylation , leading to the formation of an anilide, is a common and effective derivatization strategy. Reagents such as acetic anhydride (B1165640), trifluoroacetic anhydride (TFAA), or pentafluoropropionic anhydride (PFPA) are frequently used. The resulting fluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties. helixchrom.com Furthermore, the introduction of fluorine atoms can enhance sensitivity, especially when using electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. helixchrom.com

Another approach is silylation , where an active hydrogen on the amine is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. This also increases volatility and thermal stability.

The choice of derivatization reagent depends on the specific requirements of the analysis, including desired volatility, detector response, and potential for side reactions. The reaction conditions, such as solvent, temperature, and time, must be carefully optimized to ensure complete and reproducible derivatization.

Table 3: Common Derivatization Reagents for Anilines

Derivatization MethodReagentDerivative FormedKey Advantages
Acylation Acetic AnhydrideAcetylanilideSimple, cost-effective
Trifluoroacetic Anhydride (TFAA)TrifluoroacetanilideIncreases volatility, enhances detector response
Pentafluoropropionic Anhydride (PFPA)PentafluoropropionanilideHigh volatility, excellent for trace analysis
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl-anilineIncreases volatility and thermal stability

Application of ¹⁹F NMR for Fluorinated Compound Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and indispensable tool for the analysis of fluorinated compounds. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, this technique offers high sensitivity and provides detailed structural information.

In the context of analyzing a hypothetical compound like this compound, ¹⁹F NMR would be instrumental. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, allowing for the differentiation of fluorine atoms at different positions on the aromatic ring. Furthermore, coupling between the fluorine atoms (F-F coupling) and between fluorine and adjacent protons (H-F coupling) would provide valuable connectivity information, confirming the substitution pattern.

The analysis of fluorinated compounds often involves a suite of NMR experiments. A standard ¹⁹F NMR spectrum would show distinct signals for each fluorine atom, with chemical shifts indicative of their position relative to the ethyl and amino groups. More advanced techniques, such as two-dimensional NMR (e.g., ¹H-¹⁹F HETCOR), could be used to definitively assign the correlations between fluorine and proton signals, further elucidating the molecular structure.

While specific ¹⁹F NMR data for this compound is unavailable, the principles of ¹⁹F NMR spectroscopy underscore its critical role in the characterization of such novel fluorinated molecules. The data obtained from these analyses are fundamental for confirming the identity and purity of synthesized compounds, which is a prerequisite for their use in further research and development.

Future Research Directions and Unexplored Avenues for 2 Ethyl 4,5 Difluoroaniline

Development of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for synthesizing substituted anilines is a key focus of modern organic chemistry. For 2-Ethyl-4,5-difluoroaniline, future research could prioritize moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Key areas for future investigation include:

Catalytic Hydrogenation: While the reduction of a corresponding nitroaromatic precursor (2-ethyl-4,5-difluoronitrobenzene) is a common strategy for aniline (B41778) synthesis, research into novel catalysts could enhance efficiency and sustainability. prepchem.comwikipedia.org The use of earth-abundant metal catalysts or nanoparticle-based systems could offer greener alternatives to precious metal catalysts like palladium or platinum.

Direct Amination Strategies: Investigating late-stage C-H amination of 1-ethyl-2,3-difluorobenzene (B13223931) would represent a significant step forward in synthetic efficiency. This atom-economical approach would reduce the number of synthetic steps required, thereby minimizing waste and resource consumption.

Biocatalytic Synthesis: The use of enzymes, such as transaminases or engineered ammonia (B1221849) lyases, could provide a highly selective and sustainable route to this compound. Biocatalysis operates under mild conditions (aqueous media, ambient temperature, and pressure) and offers the potential for producing enantiomerically pure derivatives if a chiral center is introduced.

A comparative table of potential synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesResearch Focus
Advanced Catalytic Hydrogenation High yields, well-established chemistry.Development of non-precious metal catalysts, improved reaction conditions.
Direct C-H Amination High atom economy, reduced step count.Discovery of selective catalysts, optimization of reaction scope.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, process optimization and scale-up.

Exploration of Undiscovered Reactivity Patterns

The interplay between the electron-donating amino group, the weakly activating ethyl group, and the strongly electron-withdrawing fluorine atoms creates a unique reactivity profile for this compound that remains largely unexplored. The fluorine atoms significantly influence the electron distribution within the aromatic ring, affecting its propensity for both electrophilic and nucleophilic substitution reactions.

Future research should focus on:

Electrophilic Aromatic Substitution: A systematic study of reactions such as halogenation, nitration, and Friedel-Crafts reactions would map the regioselectivity of the molecule. Understanding how the existing substituents direct incoming electrophiles is crucial for its use as a versatile intermediate.

Metal-Catalyzed Cross-Coupling: The amino group can be readily converted into a diazonium salt or a halide, opening avenues for participation in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This would enable the facile introduction of diverse functional groups, expanding the chemical space accessible from this starting material.

Polymerization: The synthesis of polyanilines from fluorine-substituted aniline monomers has been accomplished. colab.ws Investigating the polymerization of this compound could lead to the creation of novel conductive polymers with tailored electronic properties, enhanced thermal stability, and specific solubilities due to the presence of the ethyl and fluoro groups. colab.ws

Advanced Computational Modeling for Complex Interactions

In silico methods are indispensable tools in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes, thereby saving time and resources. nih.govresearchgate.net For this compound, advanced computational modeling can provide deep insights into its behavior.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic experiments.

Molecular Docking Simulations: If this compound is considered as a fragment or scaffold for bioactive molecules, molecular docking can be employed to predict its binding affinity and orientation within the active sites of biological targets like enzymes or receptors. nih.gov This can accelerate the drug discovery process by identifying promising lead compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. nih.gov This early-stage assessment is crucial for evaluating its potential as a pharmaceutical or agrochemical ingredient.

Computational MethodPredicted PropertiesApplication in Research
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectral properties.Guiding synthetic strategy, rationalizing experimental outcomes.
Molecular Docking Binding affinity, protein-ligand interactions.Virtual screening for drug discovery, identifying potential biological targets.
ADMET Prediction Pharmacokinetics, toxicity profile.Early-stage risk assessment in drug and agrochemical development.

Integration with Emerging Technologies in Organic Synthesis

The application of emerging technologies can overcome many limitations of traditional batch chemistry, offering enhanced control, safety, and efficiency.

Photochemistry: Light-induced reactions offer unique synthetic pathways that are often inaccessible through thermal methods. The photochemical activation of fluorinated anilines can lead to novel transformations, such as C-F bond functionalization or the generation of reactive radical intermediates for difluoroalkylation. acs.orgnih.gov Exploring the photochemical reactivity of this compound could unlock new reaction manifolds. acs.orgnih.gov

Electrochemistry: Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants and thus providing a greener synthetic alternative. nih.gov The electrochemical oxidation or reduction of this compound could be used for polymerization, coupling reactions, or the generation of reactive intermediates under mild conditions. Flow electrochemistry, in particular, offers a safe and scalable platform for performing these transformations. nih.gov

Flow Chemistry: Continuous flow processing offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and yields. uc.pt For reactions involving hazardous intermediates or highly exothermic processes, flow chemistry provides significant safety advantages. uc.pt The development of a continuous flow synthesis for this compound or its derivatives would facilitate safer and more efficient large-scale production.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Ethyl-4,5-difluoroaniline, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via sequential halogenation and alkylation of aniline derivatives. A common approach involves:

Nitration and Fluorination : Starting with 4-fluoroaniline, introduce a second fluorine atom at the 5-position using HF or KF under acidic conditions .

Ethyl Group Introduction : Employ Friedel-Crafts alkylation with ethyl bromide in the presence of AlCl₃ to attach the ethyl group at the 2-position. Temperature control (0–5°C) minimizes side reactions .

Purification : Distillation under reduced pressure (b.p. ~225°C at 760 mmHg) or recrystallization from ethanol improves purity .
Key Factors : Excess alkylating agents increase yield but may lead to over-alkylation. Acidic conditions stabilize intermediates but require corrosion-resistant reactors.

Basic: How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:
Purification methods include:

  • Vacuum Distillation : Effective due to its moderate boiling point (225.7±40.0°C) .
  • Recrystallization : Use ethanol or hexane as solvents; cooling to -20°C enhances crystal formation.
    Validation :
  • HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
  • ¹⁹F NMR identifies fluorine environments (δ = -120 to -150 ppm for aromatic F) .

Basic: What are the primary applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:
This compound serves as a precursor for:

  • Indole Derivatives : Via Gassman indole synthesis, where the ethyl group directs cyclization. For example, reaction with ethylthio-2-propanone and triethylamine yields substituted indoles with antimicrobial activity .
  • Enzyme Inhibitors : The fluorine atoms enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitor development .

Advanced: How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Methodological Answer:
Regioselectivity issues arise during electrophilic substitution. Strategies include:

  • Directing Groups : Temporarily introduce a nitro group at the 2-position to block undesired substitution; reduce to amine post-alkylation .
  • Protection-Deprotection : Acetylate the amine to reduce its directing effect, enabling precise fluorination/alkylation .
    Case Study : Ethoxy groups at the 4-position (as in 4-Ethoxy-2,6-difluoroaniline) improve selectivity by steric hindrance .

Advanced: What spectroscopic and computational methods resolve structural ambiguities in fluoroaniline derivatives?

Methodological Answer:

  • ¹⁹F NMR : Distinguishes between meta/para fluorine atoms; chemical shifts correlate with electron-withdrawing effects .
  • IR Spectroscopy : Confirms NH₂ stretching (3267 cm⁻¹) and C-F vibrations (1208 cm⁻¹) .
  • DFT Calculations : Predict electrostatic potential surfaces to identify reactive sites .

Advanced: How do researchers evaluate the biological activity of this compound-derived compounds?

Methodological Answer:

  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli) .
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination .
    Data Interpretation : Compare with control compounds (e.g., 4-Fluoroaniline) to isolate fluorine-specific effects.

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

  • Reaction Optimization : Vary catalysts (e.g., switch from AlCl₃ to FeCl₃) or solvents (toluene vs. DMF) to replicate literature conditions .
  • Biological Replicates : Use isogenic cell lines to control for genetic variability in activity assays .
    Case Study : Fischer indole cyclization of 2-bromo-4,5-difluoroaniline gave poor yields (<20%), but Gassman synthesis achieved >90% by optimizing hypochlorite and ketone ratios .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Toxicity Mitigation : LD₅₀ data (oral, rat) indicates moderate toxicity; avoid skin contact and implement emergency eyewash stations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.